

Spectroscopic Profile of 2(Methylamino)ethanol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- (Methylamino)ethanol** (also known as N-methylethanolamine), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **2-(Methylamino)ethanol** is summarized below, providing key values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-(Methylamino)ethanol** in chloroform-d (CDCl₃) typically exhibits four distinct signals corresponding to the different proton environments in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	-CH ₂ - (adjacent to OH)
~3.24	Singlet	2H	OH, NH (exchangeable)
~2.70	Triplet	2H	-CH₂- (adjacent to NH)
~2.44	Singlet	3H	-СН₃

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons attached to heteroatoms (oxygen and nitrogen) are deshielded and appear at higher chemical shifts.

Chemical Shift (ppm)	Assignment
50 - 80	-CH ₂ - (adjacent to OH)
10 - 65	-CH ₂ - (adjacent to NH)
10 - 65	-CH₃

Note: Specific, experimentally verified chemical shifts for ¹³C NMR of **2-(Methylamino)ethanol** were not available in publicly accessible databases at the time of this report. The ranges provided are based on typical chemical shifts for carbons in similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Methylamino)ethanol** displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3500 - 3200	Strong, Broad	O-H (Alcohol)	Stretching (H-bonded)
3350 - 3310	Medium	N-H (Secondary Amine)	Stretching
2950 - 2850	Medium to Strong	C-H (Alkyl)	Stretching
1250 - 1020	Medium	C-N (Aliphatic Amine)	Stretching
1260 - 1050	Medium to Strong	C-O (Alcohol)	Stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-(Methylamino)ethanol** results in fragmentation of the molecule, providing a characteristic fingerprint.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
75	~8	[M]+ (Molecular Ion)
74	~1	[M-H]+
56	~5	[M-H ₂ O-H] ⁺
45	~4	[M-CH₂NH] ⁺
44	100	[CH2=NHCH3]+ (Base Peak)
43	~5	[C₃H ₇]+
42	~7	[C ₂ H ₄ N] ⁺
31	~2	[CH ₂ OH] ⁺
30	~8	[CH ₂ NH ₂]+

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-20 mg of 2-(Methylamino)ethanol is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: The spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).
 A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
- ¹³C NMR: The spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat (undiluted) 2-(Methylamino)ethanol is placed between two polished salt plates (e.g., NaCl or KBr).
- The plates are carefully pressed together to form a thin liquid film.

Data Acquisition:

- The prepared salt plates are placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the clean, empty salt plates is first recorded.



• The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- A small amount of 2-(Methylamino)ethanol is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in a process known as electron ionization (EI).

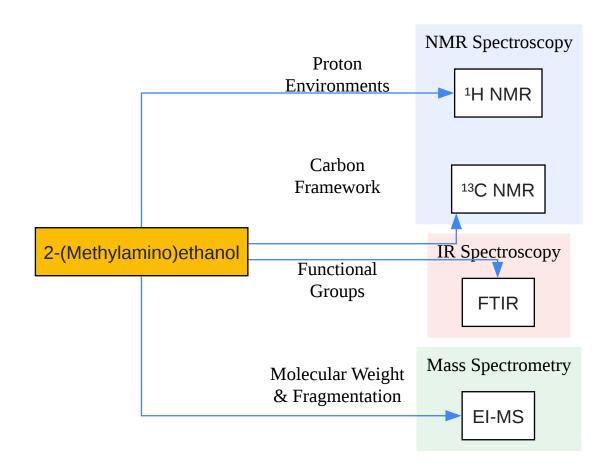
Data Acquisition:

- The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of each fragment, generating a mass spectrum.

Visualizations

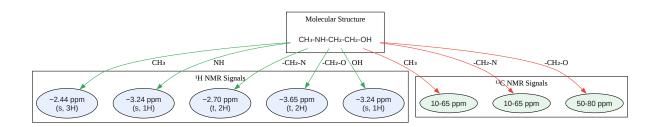
The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide for **2-(Methylamino)ethanol**.





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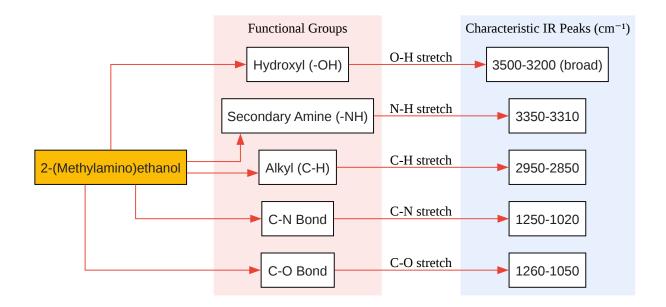
Caption: Workflow of Spectroscopic Analysis for 2-(Methylamino)ethanol.





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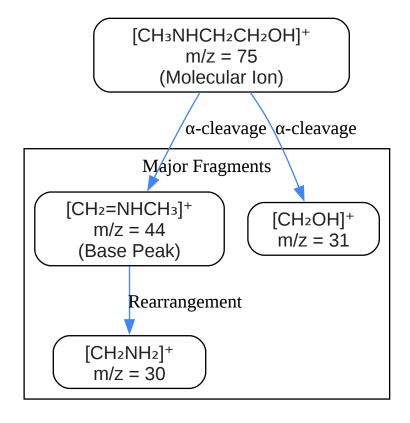
Caption: NMR Signal Correlation to the Structure of **2-(Methylamino)ethanol**.



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Caption: Correlation of Functional Groups to IR Absorption Peaks.





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Caption: Proposed Mass Spectrometry Fragmentation of **2-(Methylamino)ethanol**.

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